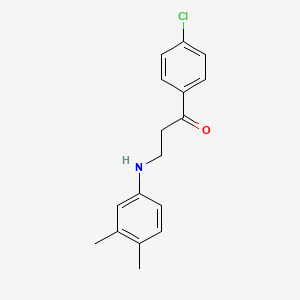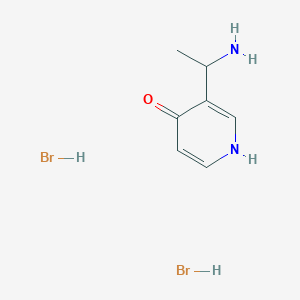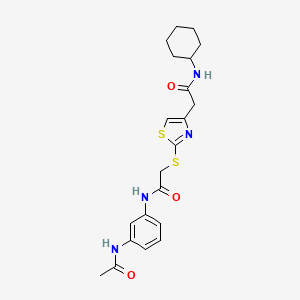
1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone involves various chemical reactions, including Mannich reactions, condensation, and cyclization processes. For instance, the synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which share a similar structural motif, was achieved through Mannich reactions using different ketone components and yielded a range of cytotoxic agents . Similarly, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate were synthesized and tested for anti-tumor activities, indicating the potential for creating bioactive compounds through complexation . The synthesis of other related compounds, such as 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene, involved reductive cyclization induced by low-valent titanium reagents .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been elucidated using various analytical techniques. X-ray diffraction methods have been employed to determine the crystal structure and molecular arrangement of related compounds, such as 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one and 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene . These studies reveal the conformation of the rings and the presence of intermolecular hydrogen bonding, which can influence the compound's properties and reactivity.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to this compound has been explored in various studies. For example, the enolization of 1-p-chlorophenyl-1-hydroxy-2-propanone was investigated using NMR spectroscopy, which revealed an equilibrium mixture of the starting material, the enol form, and a third component identified as a bicyclic compound . Additionally, the photosynthesis of 4-(5,7-dichloro-8aH-chromen-2-yl)-N,N-dimethylaniline from its chalcone isomer was accomplished using xenon light irradiation, demonstrating the potential for photochemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to this compound have been characterized through various spectroscopic and thermal methods. The FTIR spectra of these compounds help identify functional groups and assess their stability . The thermal stability of a new organic ligand was analyzed, showing stability up to 128°C in the air atmosphere . Additionally, the refractive index and second-harmonic generation (SHG) efficiency of organic non-linear optical materials were measured, providing insights into their potential applications .
Scientific Research Applications
NMR Studies on Enolization
NMR spectroscopy has been utilized to study the enolization processes of compounds similar to 1-(4-Chlorophenyl)-3-(3,4-dimethylanilino)-1-propanone. For instance, the enolization of 1-p-chlorophenyl-1-hydroxy-2-propanone in chloroform solutions has been examined, revealing the formation of equilibrium mixtures involving the starting material, its enol form, and additional reaction products. This study highlights the importance of NMR spectroscopy in understanding the dynamic equilibrium and structural transformations of chlorophenyl compounds under specific conditions (Warren et al., 1971).
Crystallography of Chlorophenyl Compounds
Crystallography studies have detailed the structural characteristics of compounds containing chlorophenyl groups. For example, research on dimethyl-1-p-chlorophenyl-3,4-propano-4,5,6,7-tetrahydroindazol-5,5-dicarboxylate has provided insights into its crystal structure, demonstrating the compound's spatial arrangement and molecular interactions within the crystal lattice. Such studies are crucial for understanding the physical and chemical properties of chlorophenyl derivatives at the molecular level (Jager & Otterbein, 1980).
Inclusion Compounds and NMR Spectroscopy
Investigations into inclusion compounds of chlorophenyl derivatives, such as the study of trans-1,3-bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone with chloroform, underscore the significance of NMR spectroscopy and X-ray crystallography in characterizing these complexes. This research revealed the formation of inclusion compounds and the structural transition under specific storage conditions, providing valuable information on the interaction mechanisms and stability of chlorophenyl-based inclusion compounds (Bardet et al., 1999).
Synthetic Pathways and Antidepressant Agents
The synthesis of compounds featuring chlorophenyl and dimethylamino groups has been explored for their potential as antidepressant agents. Studies on substituted 3-amino-1,1-diaryl-2-propanols have led to the development of analogs with potent reserpine-prevention activity, highlighting the therapeutic potential of chlorophenyl derivatives in the treatment of depression. These findings demonstrate the utility of chlorophenyl compounds in medicinal chemistry and drug design (Clark et al., 1979).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3,4-dimethylanilino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-12-3-8-16(11-13(12)2)19-10-9-17(20)14-4-6-15(18)7-5-14/h3-8,11,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIAVVUKQAHMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444148-82-7 |
Source


|
| Record name | 1-(4-CHLOROPHENYL)-3-(3,4-DIMETHYLANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)

![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)


![N-(2,6-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2529652.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2529653.png)


![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide](/img/structure/B2529663.png)

![2-[(2-Chloropropanoylamino)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B2529665.png)